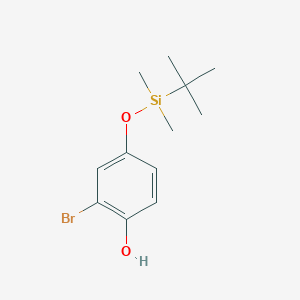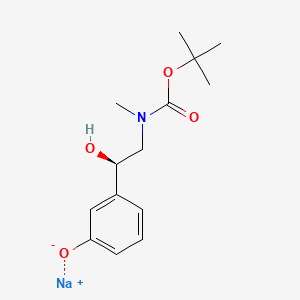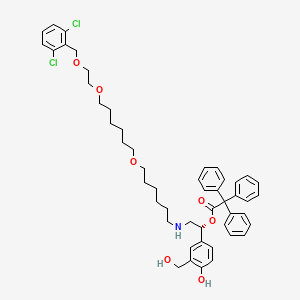
(R)-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate is a complex organic compound that features multiple functional groups, including phenyl, hydroxy, and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme activities or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings. Its functional groups can impart desirable properties, such as increased stability or reactivity, to the final products.
Wirkmechanismus
The mechanism by which ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate include other phenyl ether derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. The presence of multiple hydroxyl and ether groups, along with the dichlorophenyl moiety, provides a distinct chemical profile that can lead to unique reactivity and interactions.
Eigenschaften
Molekularformel |
C50H59Cl2NO7 |
|---|---|
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
[(1R)-2-[6-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexoxy]hexylamino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] 2,2,2-triphenylacetate |
InChI |
InChI=1S/C50H59Cl2NO7/c51-45-25-18-26-46(52)44(45)38-59-34-33-58-32-17-4-3-16-31-57-30-15-2-1-14-29-53-36-48(39-27-28-47(55)40(35-39)37-54)60-49(56)50(41-19-8-5-9-20-41,42-21-10-6-11-22-42)43-23-12-7-13-24-43/h5-13,18-28,35,48,53-55H,1-4,14-17,29-34,36-38H2/t48-/m0/s1 |
InChI-Schlüssel |
DUXZNDPIMWCEAK-DYVQZXGMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O[C@@H](CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC(CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
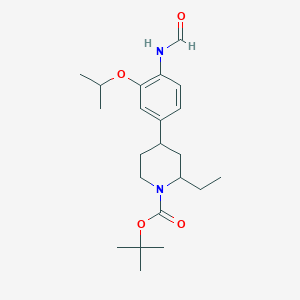

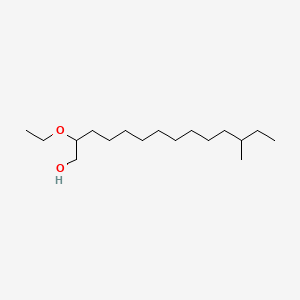
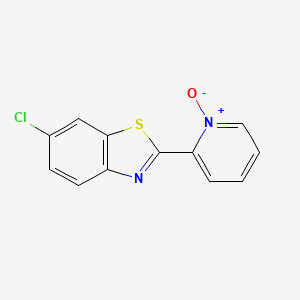
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
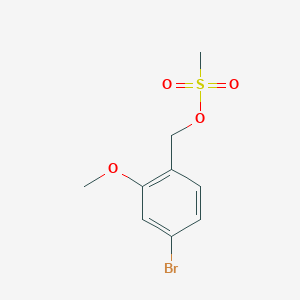

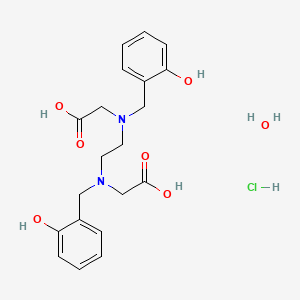
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
